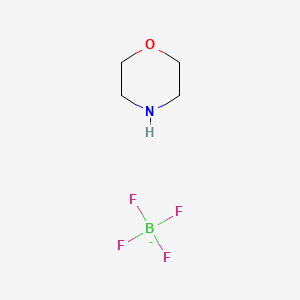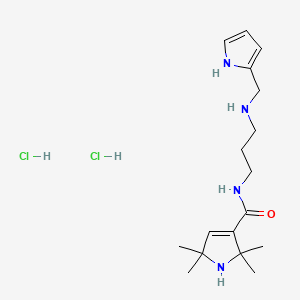
dihydrogen phosphate;tetramethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen phosphate;tetramethylazanium, also known as tetramethylammonium dihydrogen phosphate, is a quaternary ammonium salt with the chemical formula (CH₃)₄N[H₂PO₄]. This compound consists of a tetramethylammonium cation and a dihydrogen phosphate anion. It is commonly used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylammonium dihydrogen phosphate can be synthesized through the reaction of tetramethylammonium hydroxide with phosphoric acid. The reaction is typically carried out in an aqueous solution, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:
(CH3)4NOH+H3PO4→(CH3)4N[H2PO4]+H2O
Industrial Production Methods
In industrial settings, tetramethylammonium dihydrogen phosphate is produced by neutralizing tetramethylammonium hydroxide with phosphoric acid. The process involves careful control of reaction conditions to ensure high purity and yield. The resulting solution is then concentrated and crystallized to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tetramethylammonium dihydrogen phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It can act as a proton donor in acid-base reactions.
Substitution Reactions: The dihydrogen phosphate anion can participate in substitution reactions with other anions.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include strong acids and bases. The reactions are typically carried out in aqueous solutions.
Substitution Reactions: Reagents such as halides or other anions can be used in substitution reactions.
Major Products Formed
Acid-Base Reactions: The major products include water and the corresponding salt.
Substitution Reactions: The products depend on the substituting anion but generally include a new salt and the displaced anion.
Scientific Research Applications
Tetramethylammonium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: It serves as a pH buffer in biological experiments and can be used in the preparation of biological samples.
Medicine: It is used in pharmaceutical formulations and as a reagent in diagnostic assays.
Industry: It is employed in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tetramethylammonium dihydrogen phosphate involves its ability to donate protons in acid-base reactions and participate in ionic interactions. The tetramethylammonium cation can interact with various molecular targets, including enzymes and receptors, through electrostatic interactions. The dihydrogen phosphate anion can participate in phosphorylation reactions, which are crucial in many biological processes.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium chloride: Similar in structure but contains a chloride anion instead of a dihydrogen phosphate anion.
Tetramethylammonium hydroxide: Contains a hydroxide anion and is commonly used as a strong base.
Tetramethylammonium bromide: Contains a bromide anion and is used in various chemical reactions.
Uniqueness
Tetramethylammonium dihydrogen phosphate is unique due to its combination of a quaternary ammonium cation and a dihydrogen phosphate anion. This combination imparts specific properties, such as buffering capacity and the ability to participate in phosphorylation reactions, making it valuable in both chemical and biological applications.
Properties
CAS No. |
40768-19-2 |
|---|---|
Molecular Formula |
C4H14NO4P |
Molecular Weight |
171.13 g/mol |
IUPAC Name |
dihydrogen phosphate;tetramethylazanium |
InChI |
InChI=1S/C4H12N.H3O4P/c2*1-5(2,3)4/h1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
WOERBKLLTSWFBY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


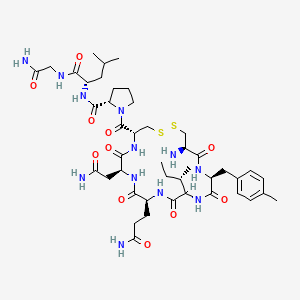
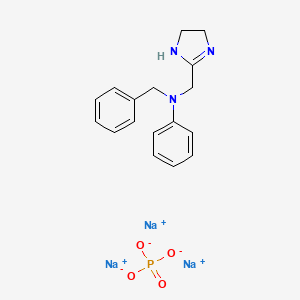
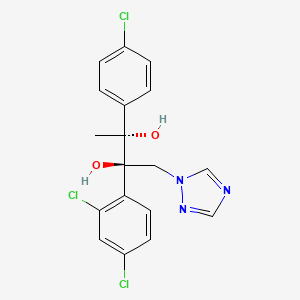
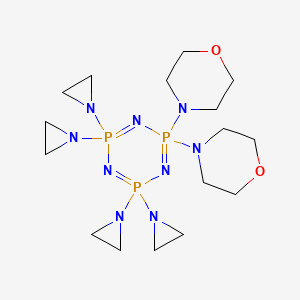

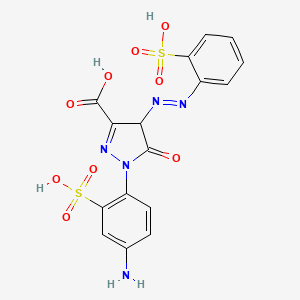
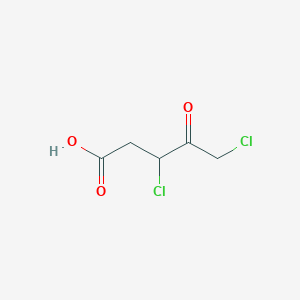

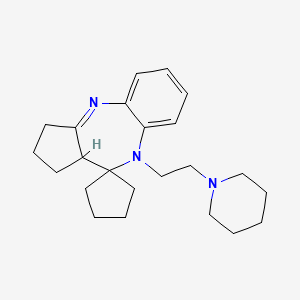
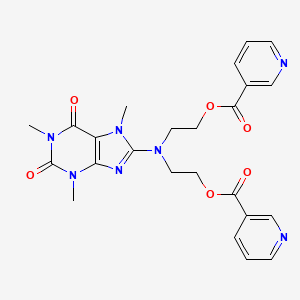
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
